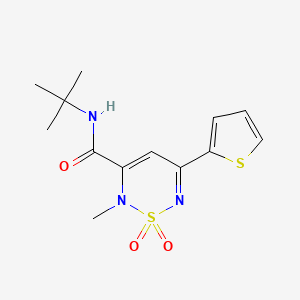![molecular formula C23H20Cl2N2O2 B4619882 N,N'-(4-methyl-1,2-phenylene)bis[2-(4-chlorophenyl)acetamide]](/img/structure/B4619882.png)
N,N'-(4-methyl-1,2-phenylene)bis[2-(4-chlorophenyl)acetamide]
Übersicht
Beschreibung
N,N'-(4-methyl-1,2-phenylene)bis[2-(4-chlorophenyl)acetamide], commonly known as MPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biochemistry. MPCA is a white crystalline powder that is soluble in organic solvents and has a melting point of approximately 165-167°C.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Human Health
Research into chlorophenyl derivatives, such as DDT and its metabolites, has revealed significant environmental and health implications. These compounds have been widely studied for their persistence in the environment and potential effects on human health. For instance, studies have shown that exposure to DDT and its main metabolite, DDE, can affect reproductive health, leading to increased time to pregnancy (Cohn et al., 2003)[https://consensus.app/papers/exposure-mothers-time-pregnancy-daughters-cohn/3bb60e998c195f1ba71d0c35fe58b0dd/?utm_source=chatgpt]. Another study highlighted the negative impact of maternal exposure to these compounds on the cognitive functioning of preschoolers, underscoring the importance of understanding and controlling environmental exposure to such chemicals (Ribas‐Fitó et al., 2006)[https://consensus.app/papers/utero-exposure-background-concentrations-cognitive-ribas‐fitó/c92405714d0e5accaac4d9c71d53c96c/?utm_source=chatgpt].
Occupational Exposure and Safety Measures
The manufacturing and use of polyurethane and other products involving chlorophenyl compounds, like MbOCA and isocyanates, have raised concerns about occupational exposure. A follow-up study on workers in the UK polyurethane industry indicated the presence of MbOCA in urine samples, emphasizing the need for proper handling practices and personal protective equipment to mitigate exposure (Keen et al., 2012)[https://consensus.app/papers/follow-study-exposure-44methylenebis2chloroaniline-keen/f2a5027ce7ac5240bbaa6e54b07726aa/?utm_source=chatgpt].
Distribution and Metabolism in Human Tissues
Investigations into the distribution of methyl sulfone metabolites of polychlorinated biphenyls (PCBs) and DDE across different human tissues provide insights into the metabolism and potential health risks associated with exposure to these compounds. Such studies indicate that these metabolites accumulate differently across tissues, suggesting varying degrees of vulnerability and potential health effects depending on the tissue exposed (Chu et al., 2003)[https://consensus.app/papers/distribution-methyl-sulfone-metabolites-chu/fd74a52aad1c5dcb99eba95aba754193/?utm_source=chatgpt].
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[[2-(4-chlorophenyl)acetyl]amino]-4-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O2/c1-15-2-11-20(26-22(28)13-16-3-7-18(24)8-4-16)21(12-15)27-23(29)14-17-5-9-19(25)10-6-17/h2-12H,13-14H2,1H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIPISMPXPAIQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl)NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-ethoxyphenyl)-N'-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4619820.png)
![3-benzyl-5-[(4-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4619831.png)
![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4619844.png)

![N-{4-[(tert-butylamino)sulfonyl]phenyl}-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4619854.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4619860.png)


![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4619875.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4619895.png)

![4-({[(2,3-dimethylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4619902.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methylbenzamide](/img/structure/B4619909.png)
